![molecular formula C17H23NO5 B2941855 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 844830-46-2](/img/structure/B2941855.png)
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bis(2-methoxyethyl)amino group, which may contribute to its unique chemical and biological properties.
作用机制
Target of Action
It’s used as a reactant in various chemical reactions .
Mode of Action
Bis(2-methoxyethyl)amine can participate in reactions such as the Pd-catalyzed Buchwald-Hartwig amination to synthesize aryl amines . It can also be used to synthesize α-ketoamides via metal-free oxidative coupling reaction with methyl ketones .
Action Environment
The action, efficacy, and stability of Bis(2-methoxyethyl)amine can be influenced by various environmental factors. For example, its reactivity might be affected by the pH, temperature, and presence of other molecules in its environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps starting from commercially available precursors. One common route involves the alkylation of 7-hydroxy-4-methylcoumarin with bis(2-methoxyethyl)amine in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
化学反应分析
Types of Reactions
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarin derivatives.
Substitution: The bis(2-methoxyethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 6-keto derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.
相似化合物的比较
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-methylumbelliferone: Another coumarin derivative with similar structural features.
Warfarin: A well-known anticoagulant that also belongs to the coumarin class.
Uniqueness
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is unique due to the presence of the bis(2-methoxyethyl)amino group, which may confer distinct chemical and biological properties compared to other coumarin derivatives. This structural feature may enhance its solubility, stability, and binding affinity to molecular targets, making it a valuable compound for further research and development .
属性
IUPAC Name |
4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-12-8-16-14(10-15(12)19)13(9-17(20)23-16)11-18(4-6-21-2)5-7-22-3/h8-10,19H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSORJWTDSFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
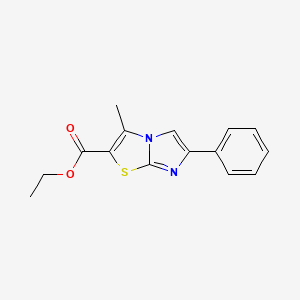
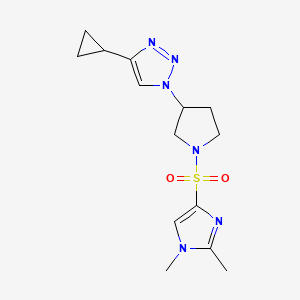
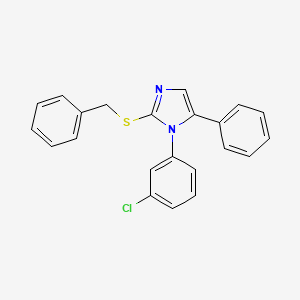
![1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2941781.png)
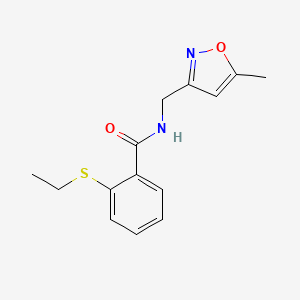
![N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2941784.png)
![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)
![N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2941788.png)

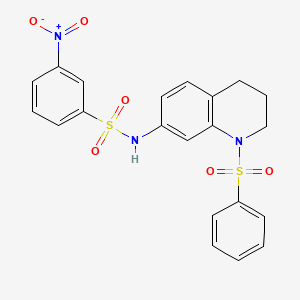
![2,2,2-Trifluoro-1-[3-(pyridin-4-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2941791.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide](/img/structure/B2941794.png)
![2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941795.png)
